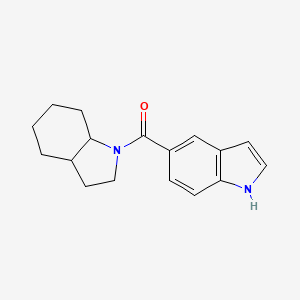
2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone, also known as WIN 55,212-2, is a synthetic cannabinoid compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a CB1 and CB2 receptor agonist, which means that it can bind to and activate these receptors in the brain and other parts of the body.
Wirkmechanismus
The mechanism of action of 2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone 55,212-2 involves its binding to and activation of CB1 and CB2 receptors in the brain and other parts of the body. This leads to the modulation of various physiological processes, including pain perception, inflammation, and anxiety.
Biochemical and Physiological Effects:
2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone 55,212-2 has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce pain and inflammation by modulating the activity of nociceptive neurons and immune cells. It also has anxiolytic effects by modulating the activity of the amygdala and other brain regions involved in anxiety. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone 55,212-2 in lab experiments is that it is a potent and selective CB1 and CB2 receptor agonist, which allows for the precise modulation of these receptors. However, one limitation of using this compound is that it is a synthetic cannabinoid and may not fully replicate the effects of endogenous cannabinoids in the body.
Zukünftige Richtungen
There are several future directions for research on 2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone 55,212-2. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of addiction, as it has been shown to modulate the reward pathway in the brain. Finally, there is a need for further research on the long-term effects of 2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone 55,212-2 use and its potential for abuse and addiction.
Synthesemethoden
The synthesis of 2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone 55,212-2 involves several steps, including the reaction of indole-5-carboxylic acid with cyclohexanone in the presence of a reducing agent to form the corresponding cyclohexenone intermediate. This intermediate is then reacted with an amine to produce the final product, 2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone 55,212-2.
Wissenschaftliche Forschungsanwendungen
2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone 55,212-2 has been extensively studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, anxiety, and neurodegenerative disorders. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and neuroprotective effects in preclinical studies.
Eigenschaften
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17(14-5-6-15-13(11-14)7-9-18-15)19-10-8-12-3-1-2-4-16(12)19/h5-7,9,11-12,16,18H,1-4,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIHFDUAXKRQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCN2C(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7574146.png)
![5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7574152.png)
![6-methyl-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7574157.png)
![N-(2-hydroxyethyl)-3-[1-oxo-1-(2,2,2-trifluoroethylamino)propan-2-yl]oxybenzamide](/img/structure/B7574173.png)
![N-[[1-(4-fluorophenyl)cyclopentyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7574174.png)
![N-[(4-methylsulfanylphenyl)methyl]-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide](/img/structure/B7574180.png)
![[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7574192.png)
![(2,4-Dimethyl-1,3-thiazol-5-yl)-[2-[[2-methoxyethyl(methyl)amino]methyl]pyrrolidin-1-yl]methanone](/img/structure/B7574204.png)

![5,7-Dimethyl-2-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B7574226.png)
![tert-butyl N-[[1-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)amino]cyclopentyl]methyl]carbamate](/img/structure/B7574228.png)
![5-Propyl-3-[(4-pyridazin-3-yl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7574235.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-(7-methoxy-3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B7574241.png)
![N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7574245.png)